An In-Depth Technical Guide to N-(3-bromophenyl)glycine: Structure, Properties, and Applications
An In-Depth Technical Guide to N-(3-bromophenyl)glycine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-(3-bromophenyl)glycine, a substituted derivative of the simplest amino acid, glycine, represents a versatile scaffold in medicinal chemistry and materials science. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, influencing its reactivity, biological activity, and potential as a building block for more complex molecules. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of N-(3-bromophenyl)glycine, grounded in authoritative scientific data.
Molecular Structure and Identification
N-(3-bromophenyl)glycine is characterized by a glycine core linked to a 3-bromophenyl group via a secondary amine. This structure provides a combination of an acidic carboxylic acid group, a basic secondary amine, and a lipophilic aromatic ring, making it an interesting candidate for drug design and chemical synthesis.
The definitive identification of N-(3-bromophenyl)glycine is established through its unique identifiers:
| Identifier | Value | Source |
| IUPAC Name | (3-bromoanilino)acetic acid | [1][2] |
| CAS Number | 42288-20-0 | [1][2][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 230.06 g/mol | [1][3] |
| MDL Number | MFCD00504419 | [1][3] |
The structural arrangement of these atoms can be visualized as follows:
Figure 1: Chemical structure of N-(3-bromophenyl)glycine.
Physicochemical and Spectroscopic Properties
The physicochemical properties of N-(3-bromophenyl)glycine are crucial for its handling, reactivity, and biological interactions. While some experimental data is not widely available, the following table summarizes known and predicted properties.
| Property | Value | Notes |
| Purity | ≥97% | As commercially available.[1][3] |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | No data available | General solubility of N-aryl glycines is influenced by the zwitterionic character and the lipophilicity of the aryl group. |
| InChI | 1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | [1] |
| InChI Key | OXCSUXIQYMOULR-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the glycine unit, and the amine proton. The aromatic region would display a complex splitting pattern due to the meta-substitution. The methylene protons would likely appear as a singlet, and the amine and carboxylic acid protons may be broad or exchangeable depending on the solvent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with their chemical shifts influenced by the bromine and amino acid substituents.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption due to the O-H stretch of the carboxylic acid, N-H stretching of the secondary amine, C=O stretching of the carbonyl group, and various C-H and C-C stretching and bending vibrations of the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (230.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity
N-aryl glycines, including N-(3-bromophenyl)glycine, can be synthesized through several established methods. A common and efficient approach involves the reaction of the corresponding aniline with a haloacetic acid or its ester.
General Synthesis Protocol for N-Aryl Glycines
A mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides.[5] This method involves an intermolecular cyclization followed by ring opening.
Step 1: Preparation of 2-chloro-N-(3-bromophenyl)acetamide
3-bromoaniline is reacted with chloroacetyl chloride in an appropriate solvent to form the corresponding 2-chloro-N-(3-bromophenyl)acetamide.
Step 2: Cyclization and Ring Opening
The 2-chloro-N-(3-bromophenyl)acetamide is then treated with a copper(II) chloride dihydrate and potassium hydroxide in acetonitrile under reflux. This facilitates an intermolecular cyclization to form an intermediate 1,4-diarylpiperazine-2,5-dione. Subsequent addition of ethanolic potassium hydroxide and further reflux leads to the cleavage of the piperazine ring, affording the desired N-(3-bromophenyl)glycine.[5]
Figure 2: General workflow for the synthesis of N-(3-bromophenyl)glycine.
This synthetic route is advantageous due to its efficiency and the use of readily available reagents.[5] The reactivity of N-(3-bromophenyl)glycine is primarily dictated by its functional groups: the carboxylic acid can undergo esterification and amide bond formation, while the secondary amine is nucleophilic and can participate in various coupling reactions. The aromatic ring can also undergo further substitution, although the existing substituents will influence the position of subsequent modifications.
Applications in Research and Drug Development
N-aryl glycines are recognized for their biological properties and are utilized as scaffolds in medicinal chemistry. The presence and position of substituents on the phenyl ring can significantly modulate the pharmacological activity.
Potential as a Scaffold in Medicinal Chemistry
The N-(3-bromophenyl)glycine structure contains key pharmacophoric elements. The bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the lipophilicity imparted by the bromophenyl group can influence the compound's ability to cross cell membranes.
Substituted N-phenylglycine derivatives have been investigated for a range of biological activities, including:
-
Anti-inflammatory Agents: Certain N-(substituted phenyl)glycine derivatives have been designed and synthesized as potential anti-inflammatory agents.[6][7]
-
Antifungal Agents: Phenylglycine derivatives have also been explored for their potential as fungicides.
The 3-bromo substitution on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse libraries of compounds for drug discovery screening.
Figure 3: Role of N-(3-bromophenyl)glycine as a scaffold in drug discovery.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-(3-bromophenyl)glycine is not widely available. However, based on the known hazards of similar chemical structures, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For more detailed safety information, it is advisable to consult the SDS for structurally related compounds such as glycine and other brominated anilines.
Conclusion
N-(3-bromophenyl)glycine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its unique structural features, including the bromine substituent, provide opportunities for the development of novel compounds with diverse biological activities. While further characterization of its physicochemical and toxicological properties is warranted, the existing knowledge on N-aryl glycines provides a strong foundation for its use in research and drug development. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of this versatile molecule.
References
-
BIOFOUNT. 42288-20-0|N-(3-Bromophenyl)glycine. [Link]
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Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]
-
Reddy, T. R., et al. (2020). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
Sources
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